molecular formula C9H9F3O3S B6310939 2-Methoxy-5-methylsulfonyl-benzotrifluoride CAS No. 2088945-58-6

2-Methoxy-5-methylsulfonyl-benzotrifluoride

Cat. No. B6310939
CAS RN: 2088945-58-6
M. Wt: 254.23 g/mol
InChI Key: RPZMNJKPJNOYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-methylsulfonyl-benzotrifluoride (MMTBF) is a versatile, non-toxic, and low cost compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and non-corrosive liquid that has a low vapor pressure and is stable at room temperature. MMTBF has been used in the synthesis of various compounds, as a catalyst in the synthesis of polymers, and as a reagent in organic and biochemical reactions. Additionally, it has been used in the study of biochemical and physiological effects, and in the design of lab experiments.

Mechanism of Action

2-Methoxy-5-methylsulfonyl-benzotrifluoride acts as a reagent in organic and biochemical reactions. In the presence of a Lewis acid, such as boron trifluoride, it reacts with an alkyl halide to form an alkyl sulfonyl fluoride. The alkyl sulfonyl fluoride then reacts with a nucleophile, such as an amine or a thiol, to form a sulfonamide or thioamide, respectively. The sulfonamide or thioamide then reacts with a second nucleophile, such as an alcohol or an aldehyde, to form a sulfonamide or thioamide derivative, respectively.
Biochemical and Physiological Effects
2-Methoxy-5-methylsulfonyl-benzotrifluoride has been used in the study of biochemical and physiological effects. It has been used to study the effects of various drugs on enzyme kinetics, drug metabolism, and gene expression. Additionally, it has been used to study the effects of various compounds on protein-ligand interactions and to study the effects of various compounds on lipid and carbohydrate metabolism.

Advantages and Limitations for Lab Experiments

The use of 2-Methoxy-5-methylsulfonyl-benzotrifluoride in lab experiments has several advantages. It is a non-toxic, low cost compound that is stable at room temperature and has a low vapor pressure. Additionally, it is a versatile compound that can be used in a variety of scientific research applications. However, there are some limitations to its use in lab experiments. For example, it is not suitable for use in reactions involving nucleophiles that are sensitive to fluoride, such as thiols. Additionally, it is not suitable for use in reactions involving nucleophiles that are sensitive to sulfonyl groups, such as amines.

Future Directions

There are several future directions for the use of 2-Methoxy-5-methylsulfonyl-benzotrifluoride in scientific research. For example, it can be used to study the effects of various compounds on enzyme kinetics and drug metabolism. Additionally, it can be used to study the effects of various compounds on gene expression and to study the effects of various compounds on lipid and carbohydrate metabolism. Additionally, it can be used to study the effects of various compounds on protein-ligand interactions and to design new lab experiments. Finally, it can be used to synthesize new compounds and to develop new polymers.

Synthesis Methods

2-Methoxy-5-methylsulfonyl-benzotrifluoride is synthesized by the reaction of 2-methoxy-5-methylsulfonyl-benzotrifluoride with an alkyl halide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is catalyzed by a Lewis acid, such as boron trifluoride. The reaction is carried out at a temperature of -20°C to 0°C and is followed by the addition of a base, such as sodium hydroxide, to neutralize the reaction mixture.

Scientific Research Applications

2-Methoxy-5-methylsulfonyl-benzotrifluoride has been used in a variety of scientific research applications, including the synthesis of organic and biochemical compounds, the study of biochemical and physiological effects, and the design of lab experiments. It has been used in the synthesis of polymers, in the study of enzyme kinetics, and in the study of drug metabolism. Additionally, it has been used in the synthesis of lipids and carbohydrates, in the study of protein-ligand interactions, and in the study of gene expression.

properties

IUPAC Name

1-methoxy-4-methylsulfonyl-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O3S/c1-15-8-4-3-6(16(2,13)14)5-7(8)9(10,11)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZMNJKPJNOYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-methylsulfonyl-benzotrifluoride

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